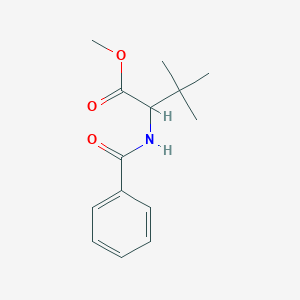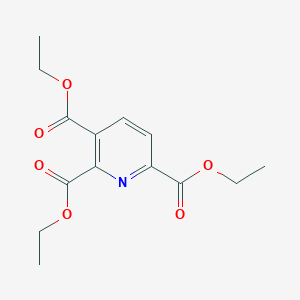
Triethyl pyridine-2,3,6-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl pyridine-2,3,6-tricarboxylate (TPTC) is a chemical compound that belongs to the pyridine carboxylate family. It is widely used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks. TPTC is a highly versatile compound due to its ability to form stable coordination complexes with various metal ions.
Mecanismo De Acción
The mechanism of action of Triethyl pyridine-2,3,6-tricarboxylate as a ligand in coordination chemistry involves the formation of a coordination complex with a metal ion. The this compound ligand donates its lone pair of electrons to the metal ion, forming a coordination bond. The stability of the coordination complex depends on the strength of the coordination bond and the steric hindrance of the ligand.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound and its coordination complexes have potential applications in drug delivery and imaging due to their biocompatibility and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Triethyl pyridine-2,3,6-tricarboxylate as a ligand in coordination chemistry include its ability to form stable coordination complexes with various metal ions, its versatility in forming coordination bonds with different geometries, and its ease of synthesis. The limitations of using this compound include its limited solubility in water and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the research and development of Triethyl pyridine-2,3,6-tricarboxylate and its coordination complexes. One direction is the exploration of this compound and its coordination complexes as potential catalysts for organic reactions. Another direction is the investigation of this compound and its coordination complexes as potential materials for gas storage and separation. Additionally, the development of this compound-based MOFs for drug delivery and imaging applications is an area of interest.
Métodos De Síntesis
Triethyl pyridine-2,3,6-tricarboxylate can be synthesized by reacting 2,3,6-pyridinetricarboxylic acid with triethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields this compound as a white crystalline solid with a melting point of 110°C.
Aplicaciones Científicas De Investigación
Triethyl pyridine-2,3,6-tricarboxylate has been widely used in coordination chemistry to form stable coordination complexes with various metal ions such as copper, nickel, and zinc. These complexes have been studied extensively for their catalytic and magnetic properties. This compound has also been used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
122509-29-9 |
|---|---|
Fórmula molecular |
C14H17NO6 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
triethyl pyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-19-12(16)9-7-8-10(13(17)20-5-2)15-11(9)14(18)21-6-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
VHGMVGKGVBTICM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)


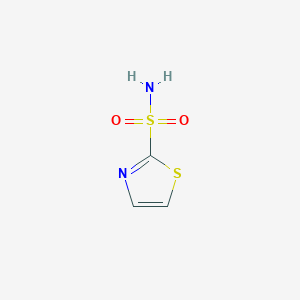
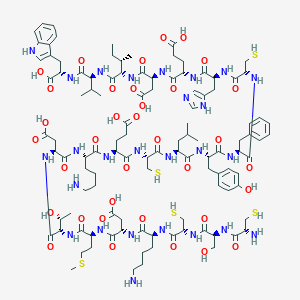

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
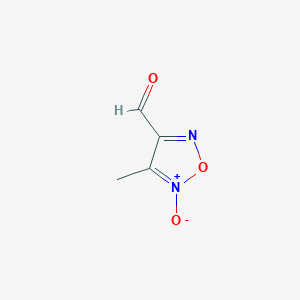
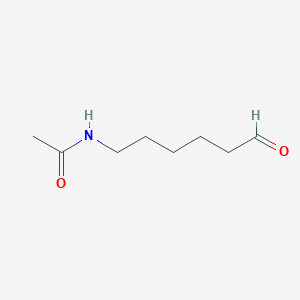
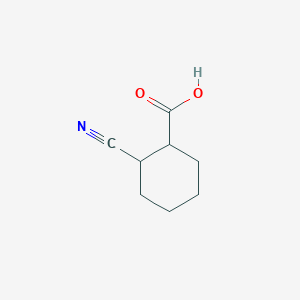
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
